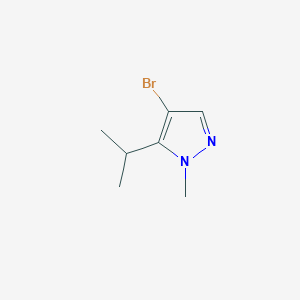![molecular formula C11H14F3NO B2785467 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol CAS No. 1468899-79-7](/img/structure/B2785467.png)
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol” is a chemical compound with the CAS Number: 1468899-79-7 . It has a molecular weight of 233.23 . The IUPAC name for this compound is 4-amino-3-[4-(trifluoromethyl)phenyl]-1-butanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol” is 1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol” is an oil . It is stored at a temperature of 4°C . The compound has a molecular weight of 233.23 .Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety, present in 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol, plays a crucial role in protecting crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Medicinal Chemistry and Drug Development
The compound serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif makes it valuable for preparing drug candidates. Researchers explore its potential in drug discovery, leveraging its distinct chemical properties .
Functional Materials and Organic Synthesis
Fluorinated organic compounds, including those containing trifluoromethyl groups, have gained prominence in functional materials. Researchers utilize 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol as a versatile intermediate in the synthesis of novel materials with desirable properties .
Acid-Base Chemistry and Reactivity Studies
Comparative studies have revealed that the acidity of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol derivatives varies based on the position of the CF3 group. The repositioning of the CF3 group affects acidity, making it an interesting subject for acid-base chemistry investigations .
Vapor-Phase Reactions and Synthetic Pathways
Researchers explore vapor-phase reactions involving this compound to access novel derivatives. Its unique structure and reactivity offer opportunities for designing efficient synthetic routes .
Biological Activity and Mechanism Studies
Understanding the biological effects of 4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol derivatives involves investigating their interactions with biological targets. The combination of the trifluoromethyl group and the pyridine moiety contributes to their bioactivity, making them intriguing subjects for further research .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)9(7-15)5-6-16/h1-4,9,16H,5-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTKQNMZNSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
CAS RN |
1468899-79-7 |
Source


|
| Record name | 4-amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2785387.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2785390.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2785393.png)
![4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2785397.png)





![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)
![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)